Flupirtine is a triaminopyridine derivative, first synthesized in 1981. [] Its chemical name is ethyl-N-[2-amino-6-(4-fluorophenylmethylamino)pyridin-3-yl]carbamate. Flupirtine is classified as a centrally-acting non-opioid analgesic. [, , , ] It has been the subject of extensive scientific research, primarily focusing on its analgesic properties and neuroprotective potential.
Flupirtine is synthesized through a four-step process starting from 2,6-dichloro-3-nitro-pyridine. [] The synthesis process involves a series of chemical reactions, including substitutions and reductions, to achieve the final flupirtine molecule. Detailed technical specifics of the synthesis are available in the cited literature. []
Flupirtine's molecular structure features a central pyridine ring with three amino substituents. [] One amino group at the 2-position, an ethoxycarbonylamino group at the 3-position, and a 4-fluorobenzylamino group at the 6-position characterize its unique structure. [] This structure is distinct from other analgesic compounds, contributing to its unique pharmacological profile.
Flupirtine's analgesic activity is not mediated through opioid receptors. [, ] Its mechanism of action is complex, involving interactions with multiple neuronal pathways. [] Research suggests that flupirtine's antinociceptive effect is primarily dependent on the descending noradrenergic pain-modulating system. []
Flupirtine acts as a selective neuronal potassium channel opener (SNEPCO) and exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties. [, ] This activation of potassium channels, particularly the Kv7 subfamily, leads to neuronal membrane hyperpolarization and a decrease in neuronal excitability, contributing to its analgesic and neuroprotective effects. [, ]
Flupirtine maleate is the salt form of flupirtine, a hydrophilic compound. [] It demonstrates rapid absorption from the gastrointestinal tract with a bioavailability of 90%. [] Following a 100 mg oral dose, its volume of distribution is 154 L in healthy individuals, and it binds to human albumin at a rate of approximately 84%. [] Flupirtine exhibits a half-life that varies based on the route of administration but typically falls within the range of 6.5–10.7 hours. [] After oral administration of 100 mg, the clearance rate is 275 ml/min in healthy individuals. [] Flupirtine undergoes hepatic metabolism, primarily via peroxidase enzymes. [] The primary metabolites are the N-acetylated analog D13223 and 4-fluorohippuric acid. [] These metabolites undergo further oxidation and conjugation reactions to form inactive metabolites. []
Flupirtine has found applications in various scientific research areas. Its potential neuroprotective properties have led to investigations into its use in treating neurodegenerative diseases, such as Huntington's disease [], CLN3 disease [], and multiple sclerosis. []
Research indicates that flupirtine can protect retinal cells from ischemic injury. [] Studies in animal models have shown that flupirtine can increase retinal adenosine triphosphate (ATP) levels, counteract ischemia-induced apoptosis in retinal pigment epithelial cells, and enhance the recovery of the electroretinogram b-wave following ischemia. []
Flupirtine also displays muscle relaxant properties, evidenced by its ability to inhibit the spontaneous contractility of isolated smooth muscles. [] This property has been explored in research examining its potential for treating conditions like ureteric spasms. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6